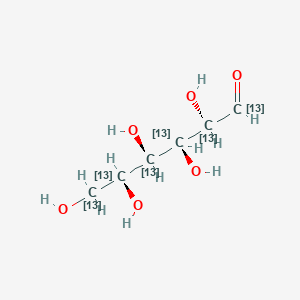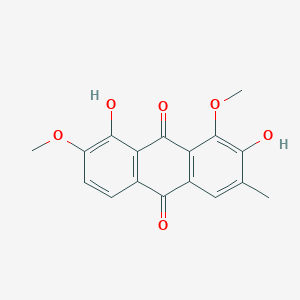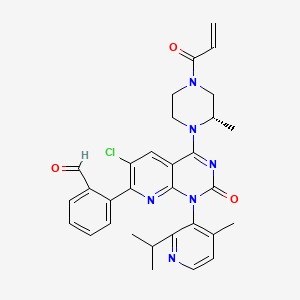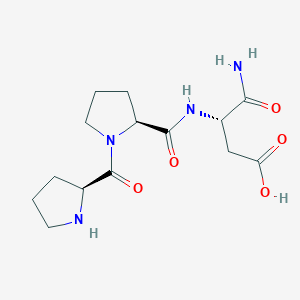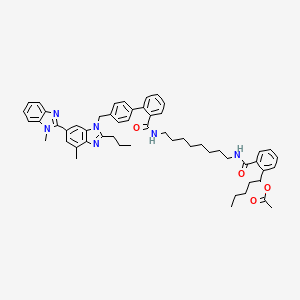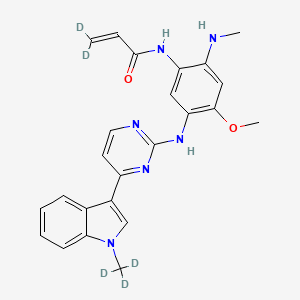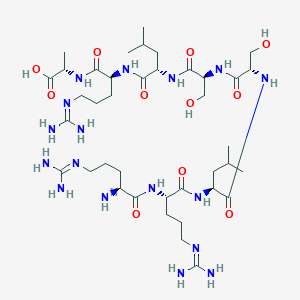
Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The S6 peptide is a segment derived from the S6 transmembrane segment of the KvAP channel, a bacterial potassium channel. This peptide is known for its ability to form ion channels in lipid bilayer membranes and has been extensively studied for its role in ion channel gating and cooperativity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The S6 peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes steps such as deprotection, coupling, and cleavage .
Industrial Production Methods
Industrial production of peptides like the S6 peptide typically involves automated SPPS, which allows for high-throughput synthesis and precise control over reaction conditions. This method ensures high purity and yield of the desired peptide .
Analyse Des Réactions Chimiques
Types of Reactions
The S6 peptide can undergo various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds to yield free thiol groups.
Substitution: Involves the replacement of specific amino acids to study structure-function relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific amino acid derivatives
Major Products
Oxidation: Formation of disulfide-linked peptide dimers.
Reduction: Free thiol-containing peptides.
Substitution: Mutant peptides with altered amino acid sequences
Applications De Recherche Scientifique
The S6 peptide has numerous applications in scientific research:
Chemistry: Used to study ion channel formation and gating mechanisms in lipid bilayers
Biology: Investigates the role of ion channels in cellular processes and membrane biology
Medicine: Potential therapeutic applications in modulating ion channel activity for treating diseases
Industry: Utilized in the development of biosensors and drug delivery systems
Mécanisme D'action
The S6 peptide forms ion channels in lipid bilayer membranes, allowing the selective passage of ions. This process involves the cooperative gating of multiple peptide channels, which is influenced by membrane potential and peptide concentration. The peptide interacts with lipid molecules to form a stable channel structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribosomal S6 Kinase (S6K): Involved in signal transduction and regulation of cell growth.
P70 S6 Kinase: A key effector in the PI3K/mTOR pathway, regulating protein synthesis and cell size
Uniqueness
The S6 peptide is unique in its ability to form ion channels independently, unlike other S6-related proteins that function as part of larger complexes. This property makes it a valuable tool for studying ion channel behavior and membrane dynamics .
Propriétés
Formule moléculaire |
C39H75N17O11 |
|---|---|
Poids moléculaire |
958.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
DFXBLVYBUIDYHO-VXBMVYAYSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


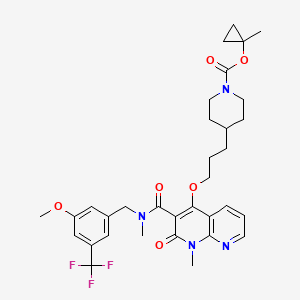
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
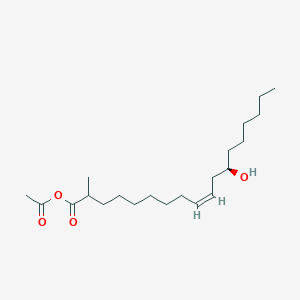
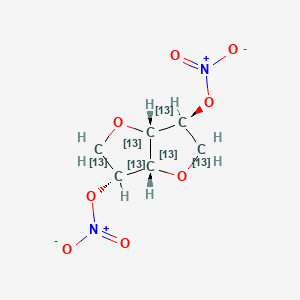
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)

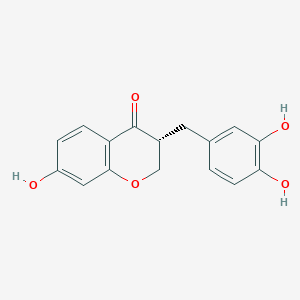
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
